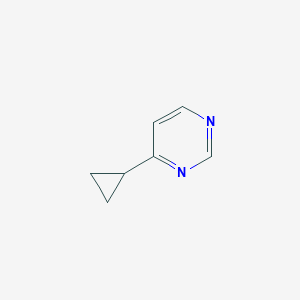

4-Cyclopropylpyrimidine

描述

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the realm of chemical and biological sciences. ignited.inwjahr.com As a core component of nucleic acids—specifically in the form of thymine, cytosine, and uracil—pyrimidines are integral to the structure and function of DNA and RNA, placing them at the center of genetic processes. ignited.ingsconlinepress.com This inherent biological importance has made the pyrimidine scaffold a subject of intense investigation in medicinal chemistry and drug discovery. researchgate.netsjomr.org.in

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse pharmacological activities. gsconlinepress.com Researchers have successfully synthesized pyrimidine analogues that exhibit a broad spectrum of therapeutic properties. ignited.inwjahr.com The structural framework of pyrimidine is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets.

Beyond their medicinal applications, pyrimidine derivatives are also significant in materials science and agrochemicals. ignited.inwjahr.com Their unique electronic and structural properties are harnessed to create functional materials with specific characteristics. In agriculture, certain pyrimidine-based compounds have been developed as herbicides and plant growth regulators. gsconlinepress.com The continued exploration of pyrimidine chemistry promises to yield novel compounds with significant scientific and commercial potential.

Unique Contributions of Cyclopropyl (B3062369) Moieties to Heterocyclic Chemistry

The cyclopropyl group, a three-membered carbocycle, imparts a unique set of properties to heterocyclic compounds. fiveable.me Characterized by significant ring strain and distinct electronic features, the cyclopropyl moiety is more than a simple alkyl substituent. fiveable.mewikipedia.org Its C-C bonds possess a higher p-character than typical alkanes, leading to behavior that can mimic that of a double bond. fiveable.mestackexchange.com This "pseudo-unsaturated" character allows the cyclopropyl group to participate in conjugation with adjacent π-systems, influencing the electronic properties of the entire molecule. stackexchange.com

In medicinal chemistry, the incorporation of a cyclopropyl group can have profound effects on a molecule's biological activity and pharmacokinetic profile. fiveable.mescientificupdate.com It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. The rigid nature of the cyclopropyl ring can also lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. scientificupdate.com Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of a cyclopropyl group, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. fiveable.me

The synthetic utility of cyclopropyl-containing heterocycles is also noteworthy. The strained ring can undergo ring-opening reactions, providing a pathway to more complex molecular architectures. nih.gov This reactivity makes cyclopropyl-substituted heterocycles valuable intermediates in the synthesis of a variety of organic compounds. nih.gov

Foundational Research Trajectories for 4-Cyclopropylpyrimidine and Congeners

Research into this compound and its related compounds, or congeners, has been driven by the pursuit of novel molecules with specific biological activities. The synthesis of these compounds often involves the strategic combination of pyrimidine precursors with cyclopropyl-containing building blocks.

A key area of investigation has been the development of synthetic methodologies to efficiently construct the this compound scaffold. This includes the exploration of various coupling reactions and the use of pre-functionalized pyrimidine rings. For instance, derivatives such as 2,4-dichloro-6-cyclopropylpyrimidine (B1358437) serve as versatile intermediates, allowing for subsequent modifications at the 2- and 4-positions of the pyrimidine ring through nucleophilic substitution reactions.

The exploration of congeners, where the pyrimidine ring is further substituted, has been a major focus. For example, the synthesis of 5-bromo-4-cyclopropylpyrimidine (B597505) provides a handle for introducing additional functional groups via cross-coupling reactions, leading to a diverse range of potential kinase inhibitors. lookchem.com Other research has focused on the synthesis of cyclopropyl pyrimidine nucleoside analogues, with the aim of developing new antiviral agents. nih.govkoreascience.kr These studies often involve multi-step synthetic sequences to construct the desired target molecules. nih.gov

The investigation into the biological effects of these compounds is a parallel and equally important research trajectory. For example, derivatives of this compound have been evaluated for their potential as eEF-2K inhibitors and for their anticancer properties. nih.govresearchgate.net The foundational research in this area lays the groundwork for understanding the structure-activity relationships of this class of compounds and for the potential development of new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| XLogP3 | 0.3 |

| Exact Mass | 120.068748264 Da |

| Polar Surface Area | 25.8 Ų |

Data sourced from PubChem CID 12240503 nih.gov

Structure

3D Structure

属性

分子式 |

C7H8N2 |

|---|---|

分子量 |

120.15 g/mol |

IUPAC 名称 |

4-cyclopropylpyrimidine |

InChI |

InChI=1S/C7H8N2/c1-2-6(1)7-3-4-8-5-9-7/h3-6H,1-2H2 |

InChI 键 |

RHCPXBWBWPXEFT-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C2=NC=NC=C2 |

产品来源 |

United States |

Chemical Reactivity and Transformation Pathways of 4 Cyclopropylpyrimidine Analogues

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.orgscialert.net This π-deficiency makes the 2-, 4-, and 6-positions susceptible to nucleophilic attack. wikipedia.orgslideshare.net In 4-cyclopropylpyrimidine analogues, the 2- and 6-positions are prime targets for nucleophilic substitution reactions. The ease of these reactions is often enhanced by the presence of a good leaving group, such as a halogen, at these positions.

For instance, 2-chloro-4-cyclopropylpyrimidine (B3174694) can readily undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles. fluorochem.co.uk These reactions typically proceed through a concerted or a stepwise mechanism involving a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogens. libretexts.org

Common nucleophiles employed in the modification of this compound scaffolds include:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding amino-pyrimidines. These reactions are fundamental in the synthesis of a wide range of biologically active compounds. acs.org

Alcohols and Thiols: Alkoxides and thiolates can displace leaving groups to yield alkoxy- and alkylthio-pyrimidines, respectively.

Organometallic Reagents: Grignard or organolithium reagents can also act as nucleophiles, although their reactivity can be more complex and may lead to addition products. wikipedia.org

The regioselectivity of these substitutions is dictated by the electronic nature of the pyrimidine ring and the position of the leaving group. The presence of the cyclopropyl (B3062369) group at the 4-position can sterically and electronically influence the reactivity at the adjacent positions.

Electrophilic Aromatic Substitution Potentials

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyrimidine ring is generally difficult. wikipedia.orgbhu.ac.in The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards attack by electrophiles. researchgate.net The C-5 position is the least electron-deficient and, therefore, the most likely site for electrophilic attack, should it occur. wikipedia.orgscialert.net

For electrophilic substitution to proceed on a pyrimidine ring, the presence of strong electron-donating groups (e.g., -NH₂, -OH) is typically required to activate the ring. bhu.ac.inresearchgate.net In the context of this compound, which lacks such activating groups, direct electrophilic substitution on the pyrimidine ring is challenging. Reactions like nitration, halogenation, or Friedel-Crafts acylation generally require harsh conditions and may result in low yields or decomposition. wikipedia.org

However, if the this compound scaffold contains activating substituents, electrophilic substitution at the C-5 position becomes more feasible. For example, the presence of an amino or hydroxyl group at the 2- or 6-position would significantly enhance the nucleophilicity of the C-5 carbon. researchgate.net

Acid-Base Reactivity and Protonation States

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, rendering them basic. However, compared to pyridine (B92270) (pKa of 5.2), pyrimidine is a much weaker base. scialert.netbhu.ac.in The second nitrogen atom acts as an electron-withdrawing group, reducing the basicity of the other. The pKa of protonated pyrimidine is approximately 1.23. bhu.ac.in

For this compound, the cyclopropyl group, being an alkyl substituent, is generally considered to be weakly electron-donating. This might slightly increase the basicity of the pyrimidine ring compared to the unsubstituted parent compound, though the effect is expected to be modest. Protonation will occur at one of the ring nitrogen atoms. The specific site of protonation can be influenced by the steric bulk of the cyclopropyl group and the presence of other substituents.

The pKa values are crucial in understanding the behavior of these compounds in biological systems and for developing analytical methods, as the charge state of the molecule affects its solubility, membrane permeability, and interactions with biological targets. Computational methods, such as those using density-functional theory, can be employed to estimate the pKa values of substituted pyrimidines. nih.gov

Cyclization Reactions Involving Pendant Functionalities

A powerful strategy for creating more complex, polycyclic structures is through cyclization reactions involving functional groups attached to the this compound core. These "pendant functionalities" can be introduced at various positions on the pyrimidine ring via nucleophilic substitution or by starting with a pre-functionalized pyrimidine.

Examples of such cyclization strategies include:

Intramolecular Halocyclization: A propargyl group attached to an amino substituent on the pyrimidine ring can undergo a highly regioselective 6-exo-dig iodo- or bromocyclization to form fused pteridine (B1203161) systems. rsc.org

Intramolecular "Click" Cyclization: Nucleosides with an azido (B1232118) group on the sugar moiety and a long-chain alkyne attached to the pyrimidine base can undergo an intramolecular copper(I)-promoted cycloaddition to form macrocycles. beilstein-journals.org

Condensation Reactions: A carbaldehyde group, for instance at the 4-position of a related pyrimidine, can serve as a key intermediate for condensation with various reagents to build fused heterocyclic rings. researchgate.net

These cyclization reactions are invaluable for generating diverse chemical scaffolds with potential applications in drug discovery and materials science.

Advanced Derivatization Strategies for Structural Diversification

The this compound scaffold is a valuable starting point for the generation of compound libraries for high-throughput screening. DNA-encoded library technology (DELT) is one such advanced strategy where large collections of molecules, each tagged with a unique DNA barcode, are synthesized. nih.gov Pyrimidine cores, including functionalized ones, are ideal for this approach due to their modular nature, allowing for diverse and regioselective substitutions. nih.gov

A common approach involves using a pyrimidine scaffold with multiple reactive sites, such as di- or trichloropyrimidines. By carefully controlling the reaction conditions, different building blocks can be sequentially introduced at specific positions, leading to a vast number of unique compounds. For example, a library of aminopyrimidine analogs was created by pairing different amines at the 2- and 4-positions of a pyrimidine core, with further modifications at the 5-position, including the introduction of a cyclopropyl group. acs.org

The table below illustrates a general scheme for the diversification of a dichloropyrimidine scaffold.

| Step | Position | Reagent Type | Reaction Type |

| 1 | C4 | Amine 1 | SNAr |

| 2 | C2 | Amine 2 | SNAr |

| 3 | C5 | Various | e.g., Cross-coupling |

This table represents a generalized strategy for creating a compound library from a dichloropyrimidine starting material.

Chemical derivatization is often employed to improve the detection and quantification of analytes in complex matrices using techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net For pyrimidine-containing compounds, derivatization can enhance volatility for GC analysis or improve ionization efficiency for MS analysis.

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens (e.g., on amino or hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

Acylation: Introduction of acyl groups can also improve chromatographic properties.

Charge-Tagging: For LC-MS, derivatizing agents that introduce a permanently charged moiety, such as Girard's reagent T, can significantly enhance the sensitivity of detection by electrospray ionization (ESI). acs.org For example, 2-hydrazino-1-methylpyridine (HMP) has been used as a derivatizing agent to improve the sensitivity of androgen detection in human plasma. ulster.ac.uk

These derivatization techniques are crucial for the accurate analysis of this compound analogues in various applications, including metabolic studies and environmental monitoring.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclopropylpyrimidine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, the connectivity and spatial relationships of atoms within the 4-Cyclopropylpyrimidine molecule can be established.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) substituent. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring significantly deshields the adjacent protons.

The pyrimidine ring protons at positions 2 and 6 are expected to be the most downfield signals due to the influence of two adjacent nitrogen atoms. The proton at position 5 would appear further upfield. The cyclopropyl group presents a characteristic pattern: a single methine proton (CH) and two diastereotopic methylene (B1212753) protons (CH₂), which typically appear in the upfield region of the spectrum. The chemical shifts of cyclopropyl protons are known to be anomalously upfield due to ring-current effects. core.ac.ukdtic.mil

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on analysis of similar structures and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.9 - 9.1 | s (singlet) | - |

| H-6 | 8.6 - 8.8 | d (doublet) | J₅,₆ = ~5.0 |

| H-5 | 7.2 - 7.4 | d (doublet) | J₅,₆ = ~5.0 |

| Cyclopropyl CH | 2.0 - 2.3 | m (multiplet) | - |

| Cyclopropyl CH₂ | 1.0 - 1.3 | m (multiplet) | - |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. In broadband-decoupled spectra, each unique carbon atom typically appears as a single line. The carbons of the pyrimidine ring are expected to resonate at lower field (higher ppm) compared to the aliphatic carbons of the cyclopropyl group. The carbon atom at position 4 (C-4), being directly attached to the substituent and two nitrogen atoms, is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | 168 - 172 |

| C-2 | 158 - 160 |

| C-6 | 155 - 157 |

| C-5 | 118 - 122 |

| Cyclopropyl CH | 15 - 20 |

| Cyclopropyl CH₂ | 8 - 12 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a key cross-peak would be observed between the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacency. Additionally, complex correlations would be seen between the methine and methylene protons within the cyclopropyl ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. For example, the signal for the H-5 proton would show a cross-peak with the signal for the C-5 carbon. This technique allows for the unambiguous assignment of each proton to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2- and 3-bond) correlations between protons and carbons. It is instrumental in connecting different fragments of the molecule. For this compound, the most critical correlations would be from the cyclopropyl methine proton to the pyrimidine carbons C-4 and C-5, and from the H-5 proton to the pyrimidine carbon C-4 and the cyclopropyl methine carbon. These correlations would definitively establish the connection point of the cyclopropyl group at the C-4 position of the pyrimidine ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying the presence of specific functional groups. IR and Raman spectroscopy are complementary techniques governed by different selection rules.

For this compound, the spectra would be characterized by several key regions:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected above 3000 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group also typically appear in this region (~3100-3000 cm⁻¹). docbrown.info

C=N and C=C Stretching: The pyrimidine ring exhibits a series of characteristic stretching vibrations for C=N and C=C bonds in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net

Cyclopropane (B1198618) Ring Vibrations: Cyclopropane rings have characteristic "ring breathing" and CH₂ deformation modes. A CH₂ scissoring vibration is expected around 1480-1440 cm⁻¹, and skeletal vibrations often appear near 1020-1000 cm⁻¹. docbrown.info

Ring Bending Modes: Out-of-plane C-H bending and ring puckering vibrations for the pyrimidine ring appear in the fingerprint region below 1000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on typical frequencies for pyrimidine and cyclopropane moieties.

| Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Cyclopropyl C-H Stretch | 3000 - 3100 |

| C=N / C=C Ring Stretch | 1400 - 1600 |

| Cyclopropyl CH₂ Scissoring | 1440 - 1480 |

| Cyclopropyl Skeletal Vibration | 1000 - 1020 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₈N₂), the calculated exact mass is 120.06875.

Upon ionization, the molecular ion ([M]⁺˙) can undergo fragmentation, providing valuable structural information. The fragmentation pattern of pyrimidines is well-studied and often involves the sequential loss of small, stable molecules. researchgate.netresearchgate.net For this compound, key fragmentation pathways are expected to involve both the pyrimidine and cyclopropyl moieties.

Molecular Ion Peak: A prominent molecular ion peak at m/z 120 is expected.

Loss from Cyclopropyl Ring: A characteristic fragmentation of cyclopropyl aromatic compounds is the loss of ethylene (B1197577) (C₂H₄, 28 Da), leading to a fragment ion at m/z 92.

Loss of HCN: Pyrimidine rings are known to fragment via the loss of hydrogen cyanide (HCN, 27 Da), which could lead to a fragment ion at m/z 93. researchgate.net

Cleavage of Cyclopropyl Group: Cleavage of the C-C bond between the ring and the substituent could result in a pyrimidinyl cation (m/z 79) or a cyclopropyl cation (m/z 41). The base peak in the mass spectrum of cyclopropane itself is often m/z 41. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyrimidine ring. wikipedia.org

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyrimidine derivatives, these transitions are often observed in the 200-270 nm range. rsc.org

n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. libretexts.orgacs.org These absorptions occur at longer wavelengths, typically above 270 nm, but are often weak and can be sensitive to solvent polarity. acs.org

The cyclopropyl group, while not a strong chromophore itself, can act as an auxochrome, causing slight shifts in the absorption maxima (λ_max) of the pyrimidine chromophore. The spectrum of this compound would likely show a strong absorption band around 240-260 nm corresponding to a π → π* transition and a weaker, longer-wavelength shoulder corresponding to the n → π* transition.

Table 4: Predicted Electronic Transitions for this compound Predicted values are based on known transitions in pyrimidine systems.

| Electronic Transition | Predicted λ_max (nm) | Relative Intensity |

| π → π | 240 - 260 | Strong |

| n → π | 270 - 300 | Weak |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and torsion angles, thereby offering a definitive depiction of the molecule's conformation and configuration in the solid state. Furthermore, SCXRD elucidates the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the packing of molecules within the crystal lattice.

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a single-crystal X-ray structure for the parent compound, this compound, has not yet been reported. In the absence of direct experimental data for this specific molecule, a predictive analysis of its solid-state structure can be constructed by examining crystallographic data from closely related pyrimidine derivatives and other cyclopropyl-substituted aromatic systems.

Expected Molecular Geometry and Conformation

The geometry of the pyrimidine ring itself is well-characterized through numerous crystallographic studies of pyrimidine and its derivatives. The parent pyrimidine molecule is planar, and substitution is known to cause only minor deviations from planarity. It is anticipated that the pyrimidine core of this compound would retain this characteristic planarity.

The orientation of the cyclopropyl group relative to the pyrimidine ring is a key conformational feature. Studies on cyclopropyl-substituted aromatic compounds have shown that the cyclopropyl group typically adopts a "bisecting" conformation. In this arrangement, the plane of the aromatic ring is orthogonal to and bisects the C-C-C angle of the cyclopropyl ring. This preferred conformation is attributed to the favorable electronic interaction between the π-system of the aromatic ring and the Walsh orbitals of the cyclopropyl ring. It is therefore highly probable that the cyclopropyl substituent in this compound would adopt a similar bisecting conformation in the solid state.

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a network of intermolecular interactions. The nitrogen atoms of the pyrimidine ring are expected to act as hydrogen bond acceptors. Consequently, weak C-H···N hydrogen bonds involving the cyclopropyl and pyrimidine C-H donors are likely to be a significant feature in the crystal lattice, connecting the molecules into larger supramolecular assemblies.

While this analysis provides a well-grounded prediction of the solid-state structure of this compound, the definitive determination of its molecular and supramolecular structure awaits the successful growth of single crystals suitable for X-ray diffraction analysis.

Table of Crystallographic Data for Analogous Pyrimidine Derivatives

To provide context for the expected geometry of the pyrimidine ring, the following table summarizes key crystallographic parameters for pyrimidine and some of its simple derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Pyrimidine | C4H4N2 | Orthorhombic | Pna2₁ | 10.33 | 9.47 | 5.86 | 90 |

| 2-Aminopyrimidine | C4H5N3 | Monoclinic | P2₁/c | 13.72 | 3.84 | 9.87 | 102.4 |

| 2-Chloropyrimidine | C4H3ClN2 | Monoclinic | P2₁/n | 3.86 | 17.13 | 7.74 | 90.3 |

| 5-Methylpyrimidine | C5H6N2 | Monoclinic | C2/c | 17.58 | 5.83 | 11.23 | 115.5 |

Computational Chemistry and Molecular Modeling Studies of 4 Cyclopropylpyrimidine Systems

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the behavior of 4-cyclopropylpyrimidine. These methods, rooted in solving the Schrödinger equation, provide precise information about the molecule's structure and reactivity. nih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov It has been successfully applied to study the ground state properties of various pyrimidine (B1678525) derivatives. samipubco.commdpi.com For this compound, DFT calculations can elucidate its optimized geometry, including bond lengths and angles, as well as electronic properties such as dipole moment and atomic charges. These calculations are typically performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to ensure accuracy. mdpi.comresearchgate.net The results of such studies are crucial for understanding the molecule's stability and conformational preferences.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| C-N Bond Length (pyrimidine ring) | (Value in Å) |

| C-C Bond Length (cyclopropyl ring) | (Value in Å) |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its electron-accepting ability, or electrophilicity. youtube.com The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive. For this compound, FMO analysis can identify the regions of the molecule most likely to participate in chemical reactions.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | (Calculated Value) |

| LUMO | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

Note: These values are representative and would be derived from quantum mechanical calculations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. uni-muenchen.demdpi.com The MESP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). researchgate.netnih.gov For this compound, the MESP would likely show negative potential around the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational landscape and dynamic behavior of molecules over time. nih.govyoutube.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations that this compound and its derivatives can adopt. This is particularly important for understanding how the molecule might interact with a biological target, as its flexibility can play a crucial role in binding. nih.gov MD simulations can also provide insights into the stability of different conformations and the energy barriers between them.

In Silico Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.commdpi.comnih.gov In the context of drug design, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a this compound derivative, to the active site of a protein. nih.govresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. samipubco.com The results of docking studies can guide the optimization of lead compounds to improve their potency and selectivity. nih.gov For instance, derivatives of pyrimidine have been investigated as potential inhibitors for various enzymes through molecular docking. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for a this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | -8.5 | LYS76, GLU91, LEU148 |

| Example Protease 1 | -7.9 | ASP25, ILE50, GLY27 |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies.

Advanced Computational Approaches in Structure-Based Design and Optimization

Beyond the foundational techniques, more advanced computational methods are employed in the structure-based design and optimization of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, for example, aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This can be used to predict the activity of new, unsynthesized compounds. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to screen virtual libraries for new potential drug candidates. Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide more accurate predictions of binding affinities than standard docking methods, albeit at a higher computational cost. These advanced approaches are integral to modern drug discovery pipelines, enabling the rational design of novel therapeutics based on the this compound scaffold. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Mechanism Elucidation for 4 Cyclopropylpyrimidine Analogues

Correlating Systemic Structural Modulations with Observed Biological Activities

SAR studies for 4-cyclopropylpyrimidine analogues involve the systematic modification of the chemical structure to observe corresponding changes in biological activity. The pyrimidine (B1678525) scaffold offers multiple positions for substitution, allowing for a thorough investigation of how different functional groups impact efficacy. The core principle is that the position and nature of substituents on the pyrimidine ring significantly influence the compound's biological profile. nih.govnih.gov

Key positions for modification on a hypothetical this compound scaffold include the C2, C5, and C6 positions of the pyrimidine ring. Research focuses on introducing a variety of substituents at these positions to probe the electronic and steric requirements of the biological target. For instance, modifications can be made to explore the impact of electron-donating or electron-withdrawing groups, as well as the effect of sterically bulky or compact substituents.

The biological data obtained from these modifications, typically in the form of metrics like IC₅₀ (half-maximal inhibitory concentration), are compiled to build a comprehensive SAR model. This model helps identify trends and guide the rational design of next-generation compounds.

Below is an illustrative data table showing hypothetical SAR data for a series of this compound analogues, demonstrating how structural changes can be correlated with inhibitory activity against a target enzyme.

Table 1: Illustrative SAR of this compound Analogues This table presents hypothetical data for illustrative purposes.

| Compound ID | R1 (C2-position) | R2 (C5-position) | R3 (C6-position) | Target Enzyme IC₅₀ (nM) |

|---|---|---|---|---|

| 1a | -H | -H | -NH₂ | 1500 |

| 1b | -CH₃ | -H | -NH₂ | 950 |

| 1c | -Cl | -H | -NH₂ | 700 |

| 1d | -H | -Br | -NH₂ | 250 |

| 1e | -H | -F | -NH₂ | 400 |

| 1f | -H | -H | -OH | 2100 |

From this hypothetical data, one could infer that a small, electron-withdrawing group at the C2-position (like -Cl) and a halogen at the C5-position (like -Br) are beneficial for activity, while a hydroxyl group at the C6-position is detrimental. Such analyses are crucial for optimizing lead compounds. researchgate.net

Identification and Mapping of Essential Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For this compound analogues, identifying this pharmacophore is key to understanding their mechanism and designing new, active molecules.

The essential pharmacophoric features for this class of compounds would typically be mapped by aligning a series of active analogues and identifying common structural motifs and their spatial relationships. Key features likely include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are characteristic hydrogen bond acceptors.

Hydrogen Bond Donors: Substituents such as amino (-NH₂) or hydroxyl (-OH) groups introduced onto the ring can act as crucial hydrogen bond donors.

Hydrophobic/Aromatic Regions: The pyrimidine ring itself provides an aromatic surface for potential π-π stacking interactions. The cyclopropyl (B3062369) group at the C4-position introduces a distinct, non-polar, hydrophobic feature that can fit into a corresponding hydrophobic pocket in the receptor.

By analyzing the SAR data (as in Table 1), researchers can map these features and generate a 3D pharmacophore model. This model serves as a template for virtual screening of compound libraries or for the de novo design of novel derivatives with a higher probability of being active.

Analysis of Steric and Electronic Influences Exerted by the Cyclopropyl Substituent

The cyclopropyl group at the C4-position is a defining feature of this class of compounds and exerts significant steric and electronic influences. Its unique properties often contribute favorably to binding affinity and metabolic stability.

Steric Influence: The cyclopropyl group is a small, rigid, and three-dimensional substituent. Its defined conformation can help lock the molecule into a specific orientation within a binding pocket, which can be entropically favorable for binding. Its compact size allows it to access smaller hydrophobic pockets that might not accommodate larger alkyl groups like isopropyl or tert-butyl.

Electronic Influence: The cyclopropane (B1198618) ring has unique electronic properties, behaving in some contexts similarly to a double bond. stackexchange.com The Walsh model of cyclopropane describes its bonding in terms of sp² hybridized carbons, giving the ring π-character. This allows the cyclopropyl group to act as a good π-electron donor, capable of participating in conjugation with adjacent π-systems like the pyrimidine ring. stackexchange.com This electronic donation can modulate the electron density of the pyrimidine ring, influencing its pKa and its ability to form hydrogen bonds or other electrostatic interactions with the target receptor. scialert.net This modulation of the ring's electronics can be critical for molecular recognition and biological activity.

Investigation of Molecular Recognition Events and Ligand-Receptor Binding Profiles

Understanding how this compound analogues bind to their biological targets requires a detailed investigation of the molecular recognition events at the atomic level. This involves identifying the specific non-covalent interactions between the ligand (the compound) and the receptor (the biological target, e.g., an enzyme or protein).

These investigations are often carried out using a combination of experimental techniques like X-ray crystallography and computational methods such as molecular docking. The goal is to build a precise model of the ligand-receptor complex.

Key interactions that are typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (e.g., -NH₂) and acceptors (e.g., carbonyl oxygens on the protein backbone) and the nitrogen atoms of the pyrimidine ring.

Hydrophobic Interactions: The cyclopropyl group and other non-polar substituents interact favorably with hydrophobic amino acid residues (e.g., valine, leucine, isoleucine) in the binding site.

π-π Stacking: The aromatic pyrimidine ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: If the pyrimidine ring becomes protonated, it can interact favorably with the electron-rich faces of aromatic amino acid residues.

Table 2: Potential Molecular Interactions for a this compound Analogue

| Pharmacophoric Feature | Type of Interaction | Potential Receptor Partner (Amino Acid Residues) |

|---|---|---|

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Pyrimidine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| C4-Cyclopropyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

Analysis of these binding profiles helps explain the observed SAR and allows for the rational design of mutations in the target protein to confirm binding modes or the design of new ligands with improved affinity and selectivity. mdpi.com

Elucidation of Specific Molecular Mechanisms of Action in Biological Systems (excluding human data)

Once SAR and binding profiles are established, the next step is to elucidate the specific molecular mechanism by which this compound analogues exert their effects in biological systems. Pyrimidine derivatives are known to exhibit a wide range of biological activities by targeting various cellular components. researchgate.netwjarr.com

In non-human biological systems, potential mechanisms of action could include:

Enzyme Inhibition: Many pyrimidine-containing compounds act as enzyme inhibitors. For example, they might function as competitive inhibitors by mimicking the natural substrate and binding to the active site of an enzyme crucial for a pathogen's survival, such as dihydrofolate reductase in malaria parasites. wjarr.com

Disruption of DNA/RNA Synthesis: As bioisosteres of natural pyrimidine nucleobases (cytosine, uracil, thymine), these analogues could interfere with nucleic acid metabolism, leading to the inhibition of replication and transcription in microorganisms or cancer cells. juniperpublishers.com

Modulation of Protein-Protein Interactions: The compounds could bind to a protein surface at the interface of a protein-protein complex, thereby disrupting the interaction and inhibiting a downstream signaling pathway.

Microtubule Destabilization: Some pyridine-pyrimidine derivatives have been shown to act as microtubule destabilizing agents, which can inhibit cell division. nih.gov

Determining the precise mechanism often involves a variety of biochemical and cell-based assays, such as enzyme kinetics, thermal shift assays to confirm target engagement, and analysis of cellular responses in model organisms or cell cultures.

Examination of Resistance Mechanisms Against this compound Derivatives (e.g., Enzyme Catabolism)

A significant challenge in the development of therapeutic agents is the emergence of resistance. For this compound derivatives, resistance can arise from several factors, with enzymatic degradation, or catabolism, being a primary route. The pyrimidine catabolic pathway is a well-conserved metabolic process that breaks down pyrimidine rings. researchgate.net

The key enzymes involved in this reductive pathway are:

Dihydropyrimidine Dehydrogenase (DPD): This is often the rate-limiting enzyme. It catalyzes the reduction of the pyrimidine ring. creative-proteomics.com

Dihydropyrimidinase: This enzyme hydrolyzes the reduced ring structure to open it. creative-proteomics.comnih.gov

β-Ureidopropionase: This enzyme completes the degradation, breaking the open-ring structure into smaller molecules like β-alanine, ammonia, and CO₂. creative-proteomics.comnih.gov

A this compound derivative could be a substrate for these enzymes. If the compound is rapidly metabolized and inactivated by this pathway, its effective intracellular concentration would decrease, leading to reduced efficacy and constituting a mechanism of resistance. wikipedia.orgnih.gov Studies in non-human model systems, such as bacteria or fungi, would involve evaluating the compound's stability in the presence of these catabolic enzymes or in organisms where this pathway is highly active. Understanding this metabolic liability is crucial for designing next-generation analogues with improved metabolic stability, for instance, by introducing substituents that block the sites of enzymatic action without compromising biological activity.

Advanced Applications and Future Research Directions in 4 Cyclopropylpyrimidine Chemistry

Design and Development of Novel Chemical Probes for Biological Systems

The creation of sophisticated chemical probes is essential for understanding intricate biological processes. The 4-cyclopropylpyrimidine scaffold, while not yet extensively utilized in reported chemical probes, presents a promising framework for the development of novel imaging agents and molecular tools. The design of such probes can be conceptualized by integrating the unique properties of the cyclopropyl (B3062369) group with established principles of fluorescent probe engineering.

The pyrimidine (B1678525) core is a well-known component in a variety of biologically active molecules and has been incorporated into fluorescent probes. For instance, pyrimidine-based fluorescent inhibitors have been developed to visualize cyclooxygenase-2 (COX-2) in cancer cells nih.gov. These probes typically consist of a pyrimidine scaffold responsible for target binding, linked to a fluorophore. The design of a this compound-based probe would follow a similar modular approach, comprising three key components: a recognition element, a signaling unit (fluorophore), and a linker.

Table 1: Conceptual Design of this compound-Based Chemical Probes

| Component | Function | Potential Moieties for this compound Probes |

| Recognition Element | Binds to the biological target of interest (e.g., enzyme, receptor). | The this compound core itself or a derivative designed to bind a specific target. |

| Signaling Unit | Reports on the binding event, often through changes in fluorescence. | Common fluorophores such as BODIPY, fluorescein, or rhodamine derivatives. |

| Linker | Connects the recognition element and the signaling unit. | Flexible alkyl chains or rigid linkers to optimize binding and signaling. |

The introduction of a cyclopropyl group at the 4-position of the pyrimidine ring can offer several advantages. The cyclopropyl group is a rigid, three-membered ring that can introduce conformational constraints to the molecule. This rigidity can enhance binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. Furthermore, the cyclopropyl group is known to be relatively stable to metabolic degradation, which can improve the in vivo stability of the probe hyphadiscovery.com.

The development of such probes would involve synthesizing a library of this compound analogues and screening them for binding to a specific biological target. Once a suitable recognition element is identified, it can be coupled to a variety of fluorophores to generate a panel of chemical probes with different photophysical properties. These probes could then be used in a range of biological applications, including fluorescence microscopy and flow cytometry, to visualize and quantify the target of interest in living cells and organisms.

Strategies for Enhancing Biological Activity and Selectivity of Derivatives

The this compound scaffold is a versatile platform for the development of new therapeutic agents. Strategies to enhance the biological activity and selectivity of its derivatives often involve systematic structural modifications and a deep understanding of structure-activity relationships (SAR).

One key strategy is the modification of substituents on the pyrimidine ring. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of these substituents hyphadiscovery.com. For example, in the context of kinase inhibitors, different groups at the 2- and 5-positions of the pyrimidine ring can significantly impact potency and selectivity nih.gov. The introduction of a cyclopropyl group at the 4-position provides a fixed structural element, allowing for the exploration of chemical space at other positions.

Table 2: Strategies for Modifying this compound Derivatives

| Modification Strategy | Rationale | Example Application |

| Substitution at C2 and C5 | To modulate binding affinity, selectivity, and physicochemical properties. | Introduction of amine or aryl groups to target the ATP-binding site of kinases. |

| Introduction of Chiral Centers | To explore stereospecific interactions with the target protein. | Synthesis of enantiomerically pure derivatives to improve potency and reduce off-target effects. |

| Bioisosteric Replacement | To improve metabolic stability, solubility, or other pharmacokinetic properties. | Replacing a metabolically labile group with a more stable isostere. |

The cyclopropyl group itself plays a crucial role in enhancing biological activity. Its conformational rigidity can pre-organize the molecule into a bioactive conformation, leading to a lower entropic cost of binding and thus higher affinity for the target. Moreover, the cyclopropyl group can increase the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes hyphadiscovery.com. This can lead to improved pharmacokinetic properties, such as a longer half-life in the body.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of analogues with systematic variations and evaluating their biological activity, researchers can identify the key structural features required for potent and selective inhibition of the target. For instance, SAR studies on pyrimidine-based kinase inhibitors have revealed that the nature of the substituent at the 4-position can significantly influence selectivity mdpi.com.

Potential Contributions to Agrochemical Research and Development

The pyrimidine core is a well-established privileged structure in agrochemical research, with numerous commercial products used as herbicides, fungicides, and insecticides. The introduction of a cyclopropyl group at the 4-position of the pyrimidine ring has been explored in the patent literature for the development of novel herbicides.

Patent applications have disclosed this compound derivatives with herbicidal activity. These compounds are designed to control the growth of undesired vegetation. The general structure of these patented compounds often features the this compound core with various substituents at the 2-, 5-, and 6-positions of the pyrimidine ring.

Table 3: Examples of Patented this compound Herbicidal Derivatives

| Patent Number | General Structure | Claimed Utility |

| WO2005063721A1 | Substituted 2-cyclopropyl-pyrimidine-4-carboxylates | Herbicidal compositions for controlling undesired vegetation google.com. |

| US20120053053A1 | Substituted 6-amino-2-cyclopropylpyrimidine-4-carboxylates | Herbicides for controlling undesired plant growth in crops google.com. |

Further research in this area could focus on optimizing the herbicidal activity and selectivity of this compound derivatives. This could involve the synthesis of new analogues with different substitution patterns and their evaluation against a panel of important weed species and crops. The goal would be to develop new herbicides with improved efficacy, a broader spectrum of activity, and a more favorable environmental profile.

Emerging Methodologies in Pyrimidine-Based Medicinal Chemistry

The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry. Recent years have seen the development of novel and efficient methods for the construction and modification of the pyrimidine ring, which are directly applicable to the synthesis of this compound and its derivatives.

One of the most significant advances has been the use of palladium-catalyzed cross-coupling reactions. These reactions allow for the direct introduction of a wide range of substituents onto the pyrimidine core with high efficiency and functional group tolerance. For instance, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to install amine functionalities. Palladium-catalyzed methods have also been developed for the direct cyclopropylation of heterocycles, which could provide a direct route to the this compound scaffold nih.govnih.gov.

Table 4: Modern Synthetic Approaches for this compound Derivatives

| Reaction Type | Description | Potential Application for this compound |

| Palladium-catalyzed Cross-Coupling | Formation of C-C and C-N bonds. | Introduction of diverse substituents at the 2-, 5-, and 6-positions. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds. | Late-stage modification of the pyrimidine core to generate analogues. |

| Multi-component Reactions | One-pot synthesis of complex molecules. | Efficient construction of highly substituted this compound derivatives. |

| Flow Chemistry | Continuous synthesis in a microreactor. | Scalable and safe synthesis of this compound intermediates and final products. |

C-H activation and functionalization represent another powerful strategy for the synthesis of pyrimidine derivatives. These methods allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. This approach is particularly valuable for the late-stage modification of complex molecules, enabling the rapid generation of a library of analogues for biological screening.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrimidines. In an MCR, three or more starting materials are combined in a single reaction vessel to generate a complex product in a single step. This strategy can be used to rapidly access a wide range of structurally diverse this compound derivatives.

Integration of Computational and Experimental Approaches for Rational Compound Design

The design of novel this compound derivatives with desired biological activities can be significantly accelerated by the integration of computational and experimental approaches. Rational drug design, which relies on an understanding of the molecular interactions between a drug and its target, is a powerful strategy for the discovery of new therapeutic agents.

Computational methods play a crucial role in this process. Molecular docking, for example, can be used to predict the binding mode of a this compound derivative to its target protein. This information can then be used to design new analogues with improved binding affinity. Quantitative structure-activity relationship (QSAR) studies can be used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Table 5: Computational Tools in the Design of this compound Derivatives

| Computational Method | Application |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its target protein. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models of biological activity based on chemical structure. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. |

| Pharmacophore Modeling | Identifies the key structural features required for biological activity. |

The insights gained from these computational studies can then be used to guide the synthesis and experimental evaluation of new this compound derivatives. For example, if a molecular docking study suggests that a particular substituent at the 2-position of the pyrimidine ring would form a favorable interaction with the target protein, a chemist can synthesize the corresponding analogue and test its biological activity. This iterative cycle of design, synthesis, and testing can lead to the rapid identification of potent and selective drug candidates.

This integrated approach has been successfully applied to the design of other pyrimidine-based inhibitors. For example, 3D-QSAR and molecular docking studies have been used to design novel diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors ardena.com. A similar approach could be applied to the design of this compound derivatives targeting a wide range of biological targets.

Exploration of Chiral this compound Analogues in Stereoselective Applications

Chirality plays a critical role in the biological activity of many drugs and agrochemicals. The two enantiomers of a chiral molecule can have different pharmacological and toxicological properties. Therefore, the development of methods for the stereoselective synthesis of chiral molecules is of great importance.

The this compound scaffold can be made chiral by the introduction of stereocenters on the cyclopropyl ring or on substituents attached to the pyrimidine ring. The exploration of these chiral analogues in stereoselective applications is a promising area of research.

The synthesis of chiral cyclopropyl building blocks is well-established, and these can be used to construct chiral this compound derivatives. For example, stereoselective cyclopropanation reactions can be used to generate enantiomerically enriched cyclopropyl ketones, which can then be converted to the corresponding pyrimidines. Alternatively, chiral resolution techniques, such as chiral chromatography or crystallization of diastereomeric salts, can be used to separate the enantiomers of a racemic mixture of a this compound derivative wikipedia.orgnih.gov.

Table 6: Approaches to Chiral this compound Analogues

| Approach | Description |

| Asymmetric Synthesis | The use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. |

| Chiral Resolution | The separation of a racemic mixture into its individual enantiomers. |

| Use of Chiral Pool | The use of enantiomerically pure starting materials derived from natural sources. |

The biological activity of chiral this compound analogues is likely to be stereospecific. The two enantiomers may bind to the target protein with different affinities, leading to differences in their potency. In some cases, one enantiomer may be active while the other is inactive or even has undesirable side effects. Therefore, the evaluation of the biological activity of individual enantiomers is crucial.

The impact of the configuration of the cyclopropyl group on biological activity has been demonstrated for other classes of compounds. For example, in the case of cyclopropyl-epothilones, the orientation of the cyclopropyl moiety has a significant impact on their microtubule binding affinity and antiproliferative activity nih.gov. Similar stereochemical effects are likely to be observed for chiral this compound analogues.

常见问题

Q. What are the optimal synthetic routes for 4-Cyclopropylpyrimidine, and how can yield be maximized?

Synthesis typically involves cyclocondensation or cross-coupling reactions. For example, Suzuki-Miyaura coupling between cyclopropylboronic acids and halogenated pyrimidines under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF at 80–100°C achieves moderate yields (45–65%) . Optimization strategies include:

- Catalyst screening : PdCl₂(dppf) may improve regioselectivity.

- Solvent selection : Polar aprotic solvents enhance reaction rates but may require inert atmospheres.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

Q. How should this compound be characterized to confirm structural integrity?

Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Verify cyclopropyl proton splitting (δ 1.2–1.8 ppm) and pyrimidine ring protons (δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 147.1022 for C₇H₁₀N₂).

- X-ray crystallography : Resolve bond angles and ring planarity for crystallizable derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and sample preparation.

- Waste disposal : Segregate organic waste containing pyrimidine derivatives and contract licensed hazardous waste services for incineration .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) to identify rate-determining steps.

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map transition states and charge distribution on the pyrimidine ring .

- Isotopic labeling : Track cyclopropyl ring stability using ¹³C-labeled substrates in SNAr reactions .

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

- Statistical rigor : Apply ANOVA or Student’s t-tests to assess significance across replicates.

- Dose-response validation : Use multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal assays (e.g., fluorescence-based and luminescence readouts) .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-methylpyrimidines) to identify substituent-specific trends .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Software : Schrödinger’s QikProp or SwissADME to estimate logP, solubility, and bioavailability.

- InChI key validation : Cross-reference computed properties (e.g., XLogP3) with experimental data from PubChem .

- Docking studies : AutoDock Vina for simulating interactions with biological targets (e.g., kinase enzymes) .

Methodological Frameworks

Q. How to design a reproducible experimental protocol for this compound-based studies?

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.

- Detailed reporting : Include reaction times, solvent batches, and instrument calibration data in supplementary materials .

- Negative controls : Test reactions without catalysts or substrates to rule out side products .

Q. What ethical and regulatory considerations apply to publishing research on this compound?

- Data transparency : Share raw NMR spectra and crystallography files via repositories like ChemRxiv.

- Ethics compliance : Declare Institutional Review Board (IRB) approvals for studies involving human-derived samples .

- Copyright adherence : Cite Cambridge English or ACS guidelines when reproducing figures or datasets .

Tables: Key Data for Reference

| Property | Value/Method | Source |

|---|---|---|

| Molecular Weight | 146.17 g/mol | PubChem |

| logP (Predicted) | 1.82 (XLogP3) | PubChem |

| Hazard Statements | H303+H313+H333 (Oral/Respiratory) | SDS |

| Recommended Storage | 2–8°C under argon | Combi-Blocks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。